
4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including data tables and relevant case studies.
- Molecular Formula : C16H22N4O
- Molecular Weight : 286.37 g/mol
- CAS Number : 1501483-87-9
The compound features a tert-butyl group, a pyridazinone moiety, and a benzamide structure, which contribute to its biological properties.
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as a multi-target anti-inflammatory agent. It has been shown to inhibit key enzymes associated with inflammation, such as carbonic anhydrase (CA), cyclooxygenase (COX), and lipoxygenase (5-LOX).
Inhibitory Potency
A comparative analysis of various pyridazine derivatives, including this compound, demonstrated significant inhibitory effects against the following enzymes:
Compound | Target Enzyme | Inhibition Constant (nM) |
---|---|---|
This compound | hCA II | 5.3 |
This compound | hCA IX | 4.9 |
This compound | hCA XII | 8.7 |
These results indicate that the compound exhibits strong inhibitory activity against multiple isoforms of carbonic anhydrase, which are implicated in various inflammatory processes .
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through its action on cancer-associated carbonic anhydrases (hCA IX and hCA XII). These isoforms are overexpressed in many tumors and are linked to tumor growth and metastasis.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound significantly reduced cell viability in cancer cell lines. The mechanism appears to involve the inhibition of CA IX, leading to disrupted pH regulation within tumor microenvironments.
- Animal Models : In vivo studies using murine models indicated that treatment with this compound resulted in reduced tumor size and enhanced survival rates compared to control groups. The observed effects were attributed to both direct cytotoxicity towards cancer cells and modulation of the tumor microenvironment through inhibition of CA activity .
The proposed mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : Binding to the active sites of carbonic anhydrases, thereby preventing their catalytic action.
- Alteration of Metabolic Pathways : Disruption in the bicarbonate buffering system within tumors leads to altered pH levels, affecting cancer cell metabolism and proliferation.
特性
IUPAC Name |
4-tert-butyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)15-9-7-14(8-10-15)17(23)19-11-5-13-21-16(22)6-4-12-20-21/h4,6-10,12H,5,11,13H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQKJYCJVYPUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。